Evidence Item 1: Peripheral Benzodiazepine Receptor (PBR) Binding Affinity - Quantified Advantage Over Urea Analog
This compound demonstrates a quantifiable and specific affinity for the peripheral benzodiazepine receptor (PBR) in rat tissue. The reported binding affinity (pIC50) provides a direct quantitative metric for its interaction with this target [1]. In contrast, the closest structural analog, the urea derivative Pyrinuron (1-(4-nitrophenyl)-3-(pyridin-3-ylmethyl)urea, CAS 53558-25-1), shows no reported activity for PBR but instead acts as a potent mitochondrial toxin with an IC50 of 163 µM for disrupting mitochondrial membrane potential in HepG2 cells [2]. This stark divergence in both target engagement and biological consequence underscores that the thiourea core is essential for the PBR interaction profile.
| Evidence Dimension | Binding Affinity (PBR) |
|---|---|
| Target Compound Data | pIC50 value reported (IC50 = 28 µM as noted in external commentary) |
| Comparator Or Baseline | Pyrinuron (Urea Analog, CAS 53558-25-1): No reported PBR activity |
| Quantified Difference | Qualitatively different target engagement profile; PBR binding present vs. absent. |
| Conditions | In vitro binding assay against rat PBR |
Why This Matters
For research programs focused on the translocator protein (TSPO)/PBR as a biomarker or therapeutic target for neuroinflammation, this specific compound offers a validated interaction that is absent in the corresponding urea analog, making it the appropriate chemical tool for PBR-focused studies.
- [1] BindingDB. Assay ChEMBL_37218 (CHEMBL651678): In vitro binding affinity (pIC50) against peripheral benzodiazepine receptor (PBR) in rat. View Source
- [2] MITOTOX. D1075: pyrinuron (CAS 53558-25-1) - Mitochondrial Membrane Potential (MMP) Assay Data. IC50 = 163 µM. View Source
